Welcome to the BenchChem Online Store!
molecular formula C12H21NOSSi B8381517 2-trimethylsilyl-3-thiophenecarboxylic acid N,N-diethylamide

2-trimethylsilyl-3-thiophenecarboxylic acid N,N-diethylamide

Cat. No. B8381517
M. Wt: 255.45 g/mol
InChI Key: RDQUQIBZFGNJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05597832

Procedure details

To a solution of 3 g (16.4 mmol) of 3-thiophenecarboxylic acid, N,N-diethylamide, from step 2a above, in 20 mL of THF cooled to -78° C. and stirred under N2 was added 1.68 g (2.1 mL, 16.4 mmol) of N,N,N',N'-tetramethylenediamine (TMEDA), followed by 12.6 mL of a 1.3M solution of 2-butyl lithium in cyclohexane (16.4 mmol), and the reaction was stirred for 1 hour. Chlorotrimethylsilane (1.78 g, 2.1 mL, 16.4 mmol) was added, and the solution was stirred for 45 min, then poured into 100 mL of water. The mixture was extracted 3× with methylene chloride, and the solvent was washed with brine, dried over MgSO4, concentrated, and purified by flash chromatography, eluting with 3:1 hexane:ethyl acetate to afford 1.4 g (38% yield) of the title product as an oil. MS 256 (M+H)+. NMR (CDCl3) δ:7.51 (d, 1 H, J=5 Hz), 7.10 (d, 1 H, J=5 Hz), 3.60-3.50 (bm, 2H), 3.3-3.10 (bm, 2H), 1.30-1.20 (bm, 3H), 1.15-1.05 (bm, 3H), 0.34 (s, 9H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N,N',N'-tetramethylenediamine
Quantity
2.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16.4 mmol
Type
reactant
Reaction Step Five
Quantity
2.1 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
38%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[O:5])[CH3:2].CC([Li])CC.C1CCCCC1.Cl[Si:25]([CH3:28])([CH3:27])[CH3:26]>C1COCC1.C(OCC)(=O)C.O>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]([C:6]1[CH:10]=[CH:9][S:8][C:7]=1[Si:25]([CH3:28])([CH3:27])[CH3:26])=[O:5])[CH3:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(C(=O)C1=CSC=C1)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N,N,N',N'-tetramethylenediamine
Quantity
2.1 mL
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)[Li]
Step Five
Name
Quantity
16.4 mmol
Type
reactant
Smiles
C1CCCCC1
Step Six
Name
Quantity
2.1 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with methylene chloride
WASH
Type
WASH
Details
the solvent was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 3:1 hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C1=C(SC=C1)[Si](C)(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.